acetic acid;N-methylpyridin-2-amine
Description
Properties
CAS No. |
139111-13-0 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
acetic acid;N-methylpyridin-2-amine |
InChI |
InChI=1S/C6H8N2.C2H4O2/c1-7-6-4-2-3-5-8-6;1-2(3)4/h2-5H,1H3,(H,7,8);1H3,(H,3,4) |
InChI Key |
SLKUGMJAVULTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CNC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-methylpyridin-2-amine can be achieved through various methods. One common approach involves the reaction of N-methylpyridin-2-amine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the direct esterification of N-methylpyridin-2-amine with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;N-methylpyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Acetic acid;N-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of acetic acid;N-methylpyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and altering enzyme activity. The compound’s structure allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. Additionally, its ability to undergo various chemical transformations makes it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
Acetic Acid
Acetic acid (CH₃COOH) is a simple carboxylic acid with a wide range of industrial and culinary applications. It is primarily produced via methanol carbonylation, which accounts for over 70% of global production . Key uses include:
- Industrial: Precursor for vinyl acetate monomer (used in adhesives, paints) and cellulose acetate (textiles, films).
- Food : As a preservative (E260) and flavoring agent in pickling and condiments.
- Pharmaceuticals : Solvent and intermediate in drug synthesis.
Acetic acid exists in dilute (4–8% in vinegar) and concentrated forms (glacial acetic acid, ≥99.5%), with the latter having a melting point of 16.6°C and higher reactivity due to reduced water content .
N-Methylpyridin-2-amine
N-Methylpyridin-2-amine (C₆H₈N₂) is a pyridine derivative featuring a methyl group attached to the nitrogen at the 2-position. It is synthesized via reductive amination of (E)-N-benzylidenepyridin-2-amine using NaBH₄ and acetic acid . Applications include:
- Pharmaceuticals : Key intermediate in sphingosine 1-phosphate (S1P) receptor modulators for autoimmune diseases .
- Coordination Chemistry : Ligand in metal complexes (e.g., Co(II) and Cu(II)) due to its electron-donating amine group .
Comparison with Similar Compounds
Acetic Acid vs. Structurally Related Carboxylic Acids and Derivatives
Key Differences :
N-Methylpyridin-2-amine vs. Pyridinamine Derivatives
Key Differences :
- Electronic Effects : Nitro groups (e.g., in 4-Methyl-3-nitropyridin-2-amine) increase electrophilicity, enhancing reactivity in substitution reactions .
- Steric Effects : Bulkier substituents like benzyl (N-Benzylpyridin-2-amine) reduce coordination flexibility in metal complexes compared to N-methyl groups .
- Pharmacological Relevance: N-Methylpyridin-2-amine’s methyl group improves bioavailability in S1P modulators, whereas dimethylaminoethyl derivatives enhance metal-binding capacity .
Research Findings and Data Tables
Physicochemical Properties
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